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3-(hexylamino)-2H-1,2,4-triazin-5-one
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Overview
Description
3-(Hexylamino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hexylamino)-2H-1,2,4-triazin-5-one typically involves the reaction of cyanuric chloride with hexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The process involves the nucleophilic substitution of chlorine atoms in cyanuric chloride by hexylamine, leading to the formation of the desired triazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Hexylamino)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of N-substituted triazine derivatives.
Scientific Research Applications
3-(hexylamino)-2H-1,2,4-triazin-5-one is an organic compound belonging to the triazine class, characterized by a triazine ring structure with a hexylamino group attached. It has potential biological activities and applications in medicinal chemistry. Research indicates that triazine derivatives have anticancer and antimicrobial properties and can act as antagonists to various receptors, suggesting a role in drug development for diseases such as cancer and inflammation.
Potential Applications
- Medicinal Chemistry The compound is notable for its potential biological activities and applications in medicinal chemistry.
- Drug Development Triazine-based compounds can act as antagonists to various receptors, suggesting a role in drug development targeting diseases such as cancer and inflammation.
- Treatment of chronic inflammatory diseases 1,2,4-triazin-5 (2H) -ones could be used for the manufacture of medicaments for the treatment and / or prophylaxis of diseases, in particular chronic inflammatory diseases, such as e.g. Diseases of the rheumatoid type .
- Treatment of cardiovascular diseases 1,2,4-triazin-5 (2H) -ones could be used for the manufacture of medicaments for the treatment and / or prophylaxis of diseases, and cardiovascular diseases, such as Dyslipidemia, arteriosclerosis and coronary heart disease .
Scientific Research Applications
- Interaction Studies: Crucial for understanding how this compound interacts with biological targets.
- In silico docking studies: Can provide insights into its binding affinity and mechanism of action against specific receptors or enzymes. Such studies have shown that modifications on the triazine ring can significantly influence its interaction profile and biological efficacy.
Use as GPR84 modulators
This compound derivatives can be used as GPR84 (G-protein-coupled receptor 84) modulators . GPR84 is a proinflammatory orphan G-protein-coupled receptor implicated in several inflammatory and fibrotic diseases .
In silico docking studies have shown that this compound derivatives sit within the helical bundle forming direct contacts with helices 2, 3, 6, and 7 and extracellular loop 2 (ECL2) . The molecule acts as a competitive antagonist of the agonists .
This compound derivatives show high selectivity for GPR84 .
Hydroxamic acid introduction
1,4,2-dioxazoles linked to a hydroxyl group are introduced as key compounds for the installation of hydroxamic acids at synthetic polymers in well-defined positions . Hydroxamic acid moieties play a crucial role in natural iron metabolism .
Potential for modification
The chemical reactivity of this compound can be explored through various synthetic pathways. It can undergo nucleophilic substitutions due to the presence of the amino group. Reactions involving electrophiles can also occur at the triazine ring, particularly at the 2 or 4 positions. Additionally, this compound may participate in cycloaddition reactions and other transformations typical of nitrogen-containing heterocycles.
Use in flotation
N-[3-(hexylamino)] hydroxamic acid (HAHA) can be used in flotation . Flotation is a method that separates materials based on differences in their surface wettability and is a process applied for both mineral processing and recycling .
Structural comparison
Compound Name | Structure | Unique Features |
---|---|---|
1,2,4-Triazole | Triazole | Exhibits antifungal properties; simpler structure. |
1,3,5-Triazine | Triazine | Known for herbicidal activity; lacks amino substitution. |
4-Amino-1,2,4-triazine | Amino-Triazine | More potent against certain cancer cell lines; less hydrophobic. |
Mechanism of Action
The mechanism of action of 3-(hexylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(Heptylamino)-2H-1,2,4-triazin-5-one
- 3-(Octylamino)-2H-1,2,4-triazin-5-one
- 3-(Butylamino)-2H-1,2,4-triazin-5-one
Uniqueness
3-(Hexylamino)-2H-1,2,4-triazin-5-one is unique due to its specific alkyl chain length, which influences its lipophilicity and biological activity. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(hexylamino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H16N4O/c1-2-3-4-5-6-10-9-12-8(14)7-11-13-9/h7H,2-6H2,1H3,(H2,10,12,13,14) |
InChI Key |
HYMNZMLJDLPJLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NN=CC(=O)N1 |
Origin of Product |
United States |
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